cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
Description
Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted at the 1-position with a cyclopropanecarbonyl group and at the 3-position with a 3,4-dihydroisoquinoline moiety. The structure integrates three key components:
- Cyclopropane ring: A strained three-membered hydrocarbon ring attached via a ketone group.
- Pyrrolidine: A five-membered saturated nitrogen ring, providing conformational flexibility.
- 3,4-Dihydroisoquinoline: A partially hydrogenated isoquinoline system, contributing aromatic and basic properties.
Its synthesis likely involves amide coupling between a pyrrolidinyl-dihydroisoquinoline amine and cyclopropanecarbonyl chloride, analogous to methods described in and (e.g., EDCI/HOBt-mediated reactions) .
Properties
IUPAC Name |
cyclopropyl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(14-5-6-14)19-10-8-16(12-19)18-9-7-13-3-1-2-4-15(13)11-18/h1-4,14,16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFZUBLQFHCPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. Commonly, starting materials may include cyclopropylmethanone and 3,4-dihydroisoquinoline, which undergo a series of reactions including alkylation, cyclization, and condensation under controlled conditions. Solvents such as dichloromethane or tetrahydrofuran, catalysts like palladium, and reaction conditions such as temperature and pressure are meticulously optimized to achieve high yield and purity.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry and optimization of reaction conditions play a crucial role. Automated reactors, precise control of reagents, and real-time monitoring of reactions ensure scalability and consistency in producing this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can modify the functional groups attached to the cyclopropyl or isoquinolinyl moieties.
Reduction: : Reduction reactions may involve the conversion of ketone groups to alcohols or other reduction-sensitive sites.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the pyrrolidinyl group.
Common Reagents and Conditions: Reagents like sodium borohydride or lithium aluminium hydride are often used for reduction, while oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation. Conditions are typically tailored to achieve selective transformation without compromising the integrity of the compound.
Major Products: The major products formed from these reactions include modified derivatives of the original compound, which can be further explored for enhanced properties or novel applications.
Scientific Research Applications
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Investigating its role as a ligand in protein binding studies.
Medicine: : Exploring its potential as a pharmaceutical agent in treating various conditions.
Industry: : Utilizing its unique properties in material science and chemical engineering.
Mechanism of Action
The mechanism by which cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: : It can modulate signal transduction pathways, influencing cellular responses and biological outcomes.
Comparison with Similar Compounds
Dihydroisoquinoline Derivatives with Varied Substituents
Compounds sharing the 3,4-dihydroisoquinoline core but differing in substituents include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethyl carboxylate (6d) and trifluoromethyl (10) substituents influence solubility and metabolic stability .
- Linker Flexibility : The methylene bridge in compound 9 () allows for adaptable binding, whereas the rigid pyrrolidine in the target compound may restrict conformational freedom .
Pyrrolidine-Containing Analogs
The pyrrolidine ring’s substitution pattern critically affects bioactivity:
Key Observations :
- Hydroxypropyl vs.
- Amino Substitutions: The 7-amino group in ’s compound may confer distinct binding interactions absent in the target compound .
Docking Studies (Glide Methodology)
The rigid dihydroisoquinoline-pyrrolidine scaffold may limit pose diversity compared to more flexible analogs .
Biological Activity
Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrrolidine moiety, which is further linked to a 3,4-dihydroisoquinoline structure. The unique arrangement of these functional groups may contribute to its biological activities.
Structure Overview
| Component | Description |
|---|---|
| Cyclopropyl | A three-membered cyclic alkane |
| Pyrrolidine | A five-membered nitrogen-containing ring |
| 3,4-Dihydroisoquinoline | A bicyclic structure with potential neuroactivity |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in inflammation and neurotransmission. For instance, studies on related compounds have shown their ability to act as agonists for formyl peptide receptor 2 (FPR2), which plays a role in the resolution of inflammation .
Pharmacological Effects
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate mitochondrial function in microglial cells .
- Neuroprotective Effects : The ability of certain derivatives to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases .
- Antiparasitic Activity : Related compounds have shown efficacy against Trypanosoma cruzi, indicating that this compound may also possess antiparasitic properties .
Study 1: Inhibition of Pro-inflammatory Cytokines
A study investigated the effects of cyclopropyl derivatives on microglial cells stimulated with lipopolysaccharide (LPS). The results indicated significant inhibition of pro-inflammatory cytokines and reduced caspase-3 activity, suggesting neuroprotective properties .
Study 2: Antiparasitic Activity
In vitro studies on related compounds demonstrated sub-micromolar potency against T. cruzi, with selectivity indices indicating low cytotoxicity towards mammalian cells .
Comparative Analysis of Related Compounds
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Anti-inflammatory | TBD |
| Compound 54 (similar structure) | Antiparasitic | 0.12 |
| Compound 85 (similar structure) | Antiparasitic | 0.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
